molecular formula C19H20N2O5 B3737604 dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate CAS No. 5739-65-1

dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B3737604
CAS No.: 5739-65-1
M. Wt: 356.4 g/mol
InChI Key: ASIQCNQGOCGZND-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-(dimethylamino)benzoic acid with 5-amino-1,3-dicarboxylic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid groups are then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the dimethylamino group.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.

Mechanism of Action

The mechanism of action of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate depends on its application:

    In medicinal chemistry: The compound may interact with specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance binding affinity to certain biological targets.

    In materials science: The compound can influence the physical properties of polymers through interactions at the molecular level, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

  • Dimethyl 5-({[3-(methylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[3-(ethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Comparison:

  • Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the presence of the dimethylamino group, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different alkyl groups.
  • The methylamino and ethylamino derivatives may have different solubility profiles and binding affinities, making them suitable for different applications.

Properties

IUPAC Name

dimethyl 5-[[3-(dimethylamino)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21(2)16-7-5-6-12(11-16)17(22)20-15-9-13(18(23)25-3)8-14(10-15)19(24)26-4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIQCNQGOCGZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362160
Record name ST50697555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-65-1
Record name ST50697555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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